An In-depth Technical Guide to N-methylbenzenecarboximidamide Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N-methylbenzenecarboximidamide Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-methylbenzenecarboximidamide hydrochloride, a molecule of interest in medicinal chemistry. In the absence of extensive publicly available data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications. This approach is designed to empower researchers with the foundational knowledge required to explore its therapeutic possibilities.
I. Introduction: The Amidines - A Scaffold of Therapeutic Promise
Amidines, characterized by the RC(NR')NR'' functional group, are a class of organic compounds that have garnered significant attention in drug discovery. Their basic nature and ability to participate in hydrogen bonding have made them valuable pharmacophores. Benzamidines, in particular, where the R group is a phenyl ring, are known for their biological activity, most notably as inhibitors of serine proteaces. The strategic placement of substituents on the amidine nitrogen and the phenyl ring can significantly modulate their potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet underexplored derivative, N-methylbenzenecarboximidamide hydrochloride, providing a detailed exploration of its chemical landscape.
II. Physicochemical Properties: An Estimation Based on Analogy
| Property | Estimated Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₈H₁₁ClN₂ | Based on the structure of N-methylbenzenecarboximidamide with the addition of HCl. |
| Molecular Weight | ~170.64 g/mol | Calculated based on the molecular formula. This is comparable to the molecular weight of 3-methylbenzenecarboximidamide hydrochloride[1]. |
| Appearance | White to off-white crystalline solid | Benzamidine hydrochloride and its derivatives are typically crystalline solids[1]. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The hydrochloride salt form significantly increases aqueous solubility due to its ionic nature. |
| Melting Point | Expected to be in the range of 180-200 °C | The melting point of 3-methylbenzenecarboximidamide hydrochloride is reported to be 187-190°C[1]. The position of the methyl group is expected to have a minor influence on the melting point. |
| pKa | Estimated to be in the range of 10-11 | The amidine group is strongly basic due to the resonance stabilization of the protonated form (amidinium ion). |
III. Synthesis of N-methylbenzenecarboximidamide Hydrochloride: A Step-by-Step Protocol
The synthesis of N-substituted amidines can be achieved through several established methods. The Pinner reaction is a classic and reliable approach for the preparation of amidine hydrochlorides from nitriles.[2][3] This section outlines a detailed, self-validating protocol for the synthesis of N-methylbenzenecarboximidamide hydrochloride, adapted from established procedures for analogous compounds.
The Pinner Reaction: A Time-Tested Route to Amidines
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine by reaction with an amine.[2][3][4]
Caption: Generalized workflow for the Pinner synthesis of N-methylbenzenecarboximidamide hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl Benzimidate Hydrochloride (Pinner Salt)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve benzonitrile (1.0 eq) in anhydrous diethyl ether (approx. 2 M solution).
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Addition of Alcohol: Add anhydrous methanol (1.1 eq) to the solution.
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Acidification: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and a white precipitate of the Pinner salt will form. Continue the addition of HCl until the solution is saturated.
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Reaction Monitoring and Work-up: Allow the reaction to stir at 0 °C for 4-6 hours. The progress can be monitored by the disappearance of the nitrile peak in the IR spectrum. Collect the precipitated Pinner salt by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Conversion to N-methylbenzenecarboximidamide Hydrochloride
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Reaction Setup: Suspend the dried methyl benzimidate hydrochloride (1.0 eq) in anhydrous ethanol in a round-bottom flask.
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Amination: Cool the suspension to 0 °C and add a solution of methylamine (2.0 eq) in ethanol dropwise with stirring.
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Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield N-methylbenzenecarboximidamide hydrochloride as a white crystalline solid.
IV. Analytical Characterization: A Spectroscopic Fingerprint
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. This section details the expected spectroscopic data for N-methylbenzenecarboximidamide hydrochloride based on the analysis of related structures.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[3]
Caption: Workflow for the NMR analysis of N-methylbenzenecarboximidamide hydrochloride.
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):
| Protons | Multiplicity | Chemical Shift (ppm) | Rationale |
| Aromatic-H | multiplet | 7.5 - 7.8 | Protons on the benzene ring. |
| NH₂⁺ | broad singlet | 9.0 - 9.5 | The acidic protons of the amidinium group, often broad due to exchange. |
| N-CH₃ | singlet | ~2.9 - 3.2 | The methyl group attached to the nitrogen. |
Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ):
| Carbon | Chemical Shift (ppm) | Rationale | | :--- | :--- | | C=N⁺ | ~165 - 170 | The carbon of the amidinium group is significantly deshielded. | | Aromatic-C | 128 - 135 | Carbons of the benzene ring. | | N-CH₃ | ~30 - 35 | The methyl carbon attached to the nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Key IR Absorption Bands (cm⁻¹):
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amidinium) | 3300 - 3100 | Strong, broad |
| C=N⁺ stretch (amidinium) | 1680 - 1650 | Strong |
| C-N stretch | 1350 - 1250 | Medium |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak [M]⁺ for the free base (N-methylbenzenecarboximidamide) would be expected at m/z ≈ 134. Key fragmentation pathways would likely involve the loss of the methyl group, cleavage of the C-N bond, and fragmentation of the benzene ring.
V. Potential Applications in Drug Development: Targeting Serine Proteases
Benzamidine derivatives are well-established as competitive inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[5][6] These enzymes play critical roles in digestion, blood coagulation, and inflammation. Their dysregulation is implicated in diseases such as pancreatitis, thrombosis, and cancer.
The inhibitory activity of benzamidines stems from the ability of the positively charged amidinium group to mimic the natural substrate and interact with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site.
Caption: Proposed mechanism of serine protease inhibition by N-methylbenzenecarboximidamide.
The N-methyl group in N-methylbenzenecarboximidamide hydrochloride can influence its binding affinity and selectivity for different serine proteases. This substitution can alter the steric and electronic properties of the amidine group, potentially leading to improved interactions within the enzyme's active site. Further research is warranted to explore the inhibitory profile of this compound against a panel of serine proteases to identify potential therapeutic targets.
VI. Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-methylbenzenecarboximidamide hydrochloride. Based on the safety data for related compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory system.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
VII. Conclusion and Future Directions
N-methylbenzenecarboximidamide hydrochloride represents an intriguing yet understudied molecule with potential applications in drug discovery, particularly as a serine protease inhibitor. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological activity. Future research should focus on the experimental validation of the protocols and properties outlined herein. The synthesis and subsequent screening of this compound against a diverse panel of serine proteases could unveil novel therapeutic opportunities. Furthermore, structure-activity relationship (SAR) studies involving modifications of the N-methyl group and the benzene ring will be crucial in optimizing its potency and selectivity for specific enzyme targets.
VIII. References
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Gilmore, B. F., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 965640.
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Popovski, E. et al. (2015). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2015(4), M873.
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PubChem. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide. Retrieved from [Link]
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